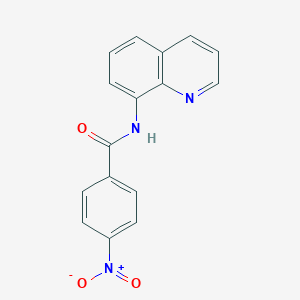

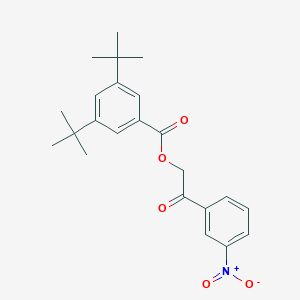

![molecular formula C16H16N2OS B401421 2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole CAS No. 320581-13-3](/img/structure/B401421.png)

2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

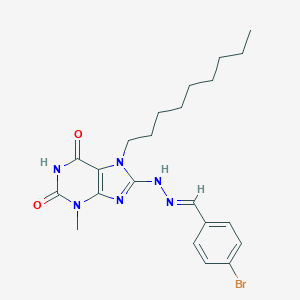

“2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole” is a chemical compound offered by various chemical suppliers . It’s also known by its CAS number 320581-13-3.

Molecular Structure Analysis

The molecular structure of “2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole” can be obtained from chemical databases or suppliers. The molecular formula is C16H16N2OS and the molecular weight is 284.4g/mol.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole” such as density, melting point, boiling point, etc., can be found in chemical databases .Scientific Research Applications

Anticancer Agents

Benzimidazole derivatives, including 2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole, have been studied extensively for their potential as anticancer agents . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was found to influence the anticancer activity . The compounds displayed significant anticancer activity on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .

Antiproliferative Activity

2-Phenyl substituted Benzimidazole derivatives have shown good to potent antiproliferative activity against various cancer cell lines . Compounds 6-chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole (30) and 6-chloro-2-phenethyl-1H-benzo[d]imidazole (46) were especially active against HeLa and A375 cancer cell lines .

Antimicrobial Activity

In addition to their anticancer properties, benzimidazole compounds have also demonstrated antimicrobial properties . Some phenoxy methyl derivatives were most active against Candida .

Drug Development

The benzimidazole ring system, including 2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole, is a subject of great interest in drug development due to its known pharmacological and biological activities .

Synthesis of New Compounds

The benzimidazole structure is used in the synthesis of new compounds with potential therapeutic applications . By reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent, benzimidazoles were obtained .

Bioactivity Studies

The effect of substituent groups in the structures of benzimidazole compounds on bioactivity against cancer cell lines has been studied . The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) caused a significant increase of anticancer activity .

Mechanism of Action

Target of Action

The compound 2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole, also known as 2-((2-(o-Tolyloxy)ethyl)thio)-1H-benzo[d]imidazole, is a derivative of benzimidazole . Benzimidazole derivatives have been found to exhibit antiproliferative and antimicrobial activities . .

Mode of Action

Benzimidazole derivatives are generally known to interact with their targets, leading to antiproliferative and antimicrobial effects

Biochemical Pathways

Benzimidazole derivatives are generally known to affect various biochemical pathways, leading to their antiproliferative and antimicrobial effects

Result of Action

Benzimidazole derivatives are generally known to exhibit antiproliferative and antimicrobial effects

properties

IUPAC Name |

2-[2-(2-methylphenoxy)ethylsulfanyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-12-6-2-5-9-15(12)19-10-11-20-16-17-13-7-3-4-8-14(13)18-16/h2-9H,10-11H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPVCQWLJSSUGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

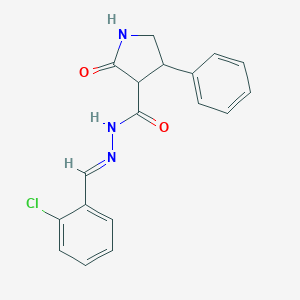

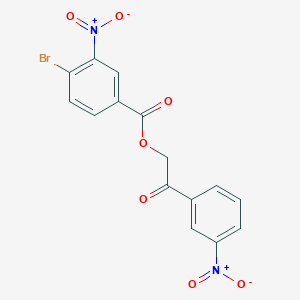

![2-{4-Nitrophenyl}-2-oxoethyl [(4-chlorobenzoyl)amino]acetate](/img/structure/B401343.png)

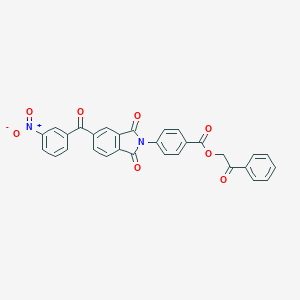

![[2-(3-Nitrophenyl)-2-oxoethyl] 4-bromobenzoate](/img/structure/B401345.png)

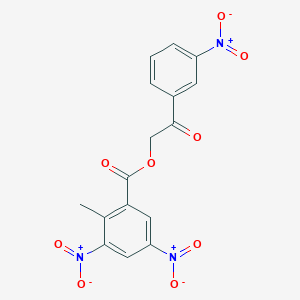

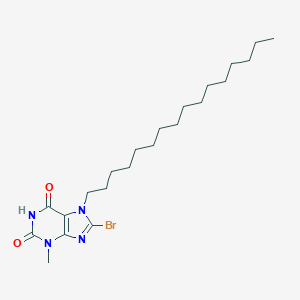

![3-methyl-8-[2-(1-methyl-3-phenyl-2-propenylidene)hydrazino]-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B401357.png)

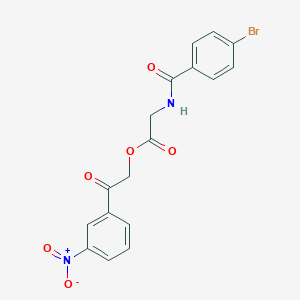

![methyl 2-{[(4-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate](/img/structure/B401358.png)